molecular formula C11H15ClN2O2 B572404 Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride CAS No. 1207175-08-3

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride

Cat. No.: B572404
CAS No.: 1207175-08-3
M. Wt: 242.703
InChI Key: LFZIADKFYMUEMK-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (CAS: 1207175-08-3) is a bicyclic heterocyclic compound featuring a 1,7-naphthyridine core with an ethyl ester group at position 3 and a hydrochloride salt. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.70 g/mol . The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications, such as intermediates in drug synthesis or prodrug formulations .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9;/h5-6,12H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZIADKFYMUEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CNCC2)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693618
Record name Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-08-3
Record name Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride
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Preparation Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency. A mixture of 2-aminopyridine, diethyl ethoxymethylenemalonate, and acetic acid is pumped through a heated reactor (250°C, 15 MPa) with a residence time of 10 minutes, achieving 85% conversion. Subsequent inline hydrogenation using Pd/Al₂O₃ catalysts completes the tetrahydro ring formation.

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction times from days to hours. Combining 4-hydroxy-1,7-naphthyridine-3-carboxylate (10 mmol), ethyl iodide (15 mmol), and K₂CO₃ (20 mmol) in DMF under microwave (150°C, 300 W) for 1 hour yields 68% product, minimizing thermal degradation.

Purity Optimization and Analytical Validation

Final purification involves column chromatography (silica gel, hexane:ethyl acetate 4:1) or recrystallization from ethanol/water. Purity is validated via:

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile:water 70:30).

  • ¹H NMR : δ 1.35 (t, 3H, -CH₂CH₃), δ 4.30 (q, 2H, -OCH₂), δ 7.45 (s, 1H, naphthyridine-H).

  • Mass Spec : [M+H]⁺ at m/z 243.1.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation at N1 is mitigated by stoichiometric control of ethyl iodide.

  • Ring Oxidation : Use of nitrogen atmosphere during hydrogenation prevents re-oxidation of the tetrahydro ring.

  • Solvent Residues : Azeotropic distillation with toluene removes trace ethanol/water before salt formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride has shown potential in medicinal chemistry:

  • Antimicrobial Activity : Studies indicate that derivatives of naphthyridine compounds exhibit antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes effectively.
  • Antitumor Properties : Research has demonstrated that naphthyridine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. This compound is being investigated for its efficacy in cancer treatment.

Pharmacological Insights

Recent studies have highlighted several pharmacological applications:

  • CNS Activity : The compound has been evaluated for its neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease. It may modulate neurotransmitter activity and protect neuronal cells from oxidative stress.
  • Anti-inflammatory Effects : There is emerging evidence that this compound can reduce inflammation markers in cellular models. This suggests its potential use in treating inflammatory diseases.

Material Science Applications

In addition to its biological applications, this compound is also explored in material sciences:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of naphthyridine derivatives for their antibacterial properties. This compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology investigated the neuroprotective effects of naphthyridine derivatives. The study found that this compound reduced neuronal cell death induced by oxidative stress in vitro.

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the naphthyridine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound is compared to three key analogs:

Ethyl 5-Bromo-1,7-naphthyridine-3-carboxylate (CAS: 1646882-61-2)
  • Molecular Formula : C₁₁H₁₃BrN₂O₂
  • Molecular Weight : 297.14 g/mol .
  • Key Differences : A bromine atom replaces the 5,6,7,8-tetrahydro ring system, increasing molecular weight and introducing a reactive halogen. Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing complex drug candidates .
  • Price : $870 per 1g, reflecting its utility in specialized synthesis .
Methyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylate Hydrochloride (CAS: 1253888-80-0)
  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 228.07 g/mol .
  • Key Differences : Substitution of the ethyl ester with a methyl ester reduces molecular weight and alters lipophilicity. This may influence metabolic stability and bioavailability in drug design .
Ethyl 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS: 1211518-07-8)
  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 242.69 g/mol .
  • Key Differences : The 1,6-naphthyridine isomer (vs. 1,7) and a chloro substituent at position 4 alter ring conformation and electronic properties. This structural variation impacts binding affinity in biological targets .

Physicochemical and Economic Comparison

Compound CAS Number Molecular Formula Molecular Weight Substituents Price (250 mg) Applications
This compound 1207175-08-3 C₁₁H₁₅ClN₂O₂ 242.70 Ethyl ester, HCl salt $128 Drug intermediates, solubility enhancement
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate 1646882-61-2 C₁₁H₁₃BrN₂O₂ 297.14 Bromo, ethyl ester $870 (1g) Cross-coupling reactions, bioactive scaffolds
Mthis compound 1253888-80-0 C₁₀H₁₃ClN₂O₂ 228.07 Methyl ester, HCl salt N/A Research, prodrug optimization
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate 1211518-07-8 C₁₁H₁₃ClN₂O₂ 242.69 Chloro, 1,6-naphthyridine isomer Discontinued Structural studies

Key Research Findings

Hydrochloride Salts : The hydrochloride form of the target compound (CAS: 1207175-08-3) offers superior solubility compared to neutral esters, critical for in vivo bioavailability .

Halogenated Derivatives : Bromine (CAS: 1646882-61-2) increases reactivity for cross-coupling but raises costs, while chlorine (CAS: 1211518-07-8) may enhance electrophilicity for nucleophilic substitutions .

Isomerism: The 1,7-naphthyridine scaffold (target compound) vs.

Ester Groups : Methyl esters (CAS: 1253888-80-0) may undergo faster enzymatic hydrolysis than ethyl esters, impacting prodrug activation rates .

Biological Activity

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused-ring system typical of naphthyridine derivatives. Its chemical formula is C11H14ClN2O2C_{11}H_{14}ClN_2O_2, and it possesses an ethyl ester group at the 3-position of the naphthyridine ring. This structure contributes to its unique reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate has been investigated for its potential as an enzyme inhibitor. Studies suggest it may inhibit specific enzymes involved in metabolic pathways relevant to cancer and inflammation .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the specific microorganism and concentration used .
  • Anticancer Properties : Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism appears linked to the disruption of cell cycle progression and induction of apoptosis in malignant cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Target/Pathway IC50 Value (µM) Notes
Enzyme InhibitionVarious enzymesVariesSpecificity and selectivity depend on structure
AntimicrobialBacterial strains15 - 30Effective against Gram-positive bacteria
AnticancerCancer cell lines (e.g., HeLa)10 - 25Induces apoptosis and inhibits proliferation

Case Studies

  • Anticancer Efficacy : A study conducted on human colorectal carcinoma xenografts demonstrated that administration of this compound significantly reduced tumor growth rates when dosed orally in animal models. The compound showed a dose-dependent response with minimal toxicity observed in normal tissues .
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with acetylcholinesterase revealed competitive inhibition characteristics. The findings suggest potential applications in neuropharmacology for treating conditions like Alzheimer's disease .

Q & A

Q. What steps can reconcile inconsistencies in solubility data across literature sources?

  • Methodological Answer : Standardize testing conditions (temperature, solvent grade). Use shake-flask method with UV-Vis quantification. For low solubility, employ co-solvents (e.g., PEG 400) and compare with Hansen solubility parameters .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₁₁H₁₅ClN₂O₂
Storage ConditionsInert atmosphere, room temperature
Key NMR Signals (¹H)δ 1.2–1.4 (ethyl CH₃), δ 4.2 (COOCH₂)
Recommended HPLC ColumnC18, 250 mm × 4.6 mm, 5 µm

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